4-(2-Aminoethyl)benzoic acid
Overview
Description
4-(2-Aminoethyl)benzoic acid, also known as 2-aminoethylbenzoic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by a benzoic acid moiety substituted with an aminoethyl group at the para position. This compound is a white to off-white crystalline solid, slightly soluble in water, and more soluble in organic solvents like ethanol and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)benzoic acid typically involves the reaction of benzoic acid with 2-aminoethanol. One common method includes the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.
Reduction: The nitro group of 4-nitrobenzoic acid is then reduced to an amino group, yielding 4-aminobenzoic acid.
Alkylation: Finally, 4-aminobenzoic acid undergoes alkylation with 2-chloroethanol to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 4-(2-carboxyethyl)benzoic acid.
Reduction: Products include 4-(2-hydroxyethyl)benzoic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-(2-Aminoethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Lacks the aminoethyl group, making it less versatile in certain synthetic applications.
2-Aminoethylbenzoic Acid: Positional isomer with different chemical properties and reactivity.
4-(2-Hydroxyethyl)benzoic Acid: Similar structure but with a hydroxy group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 4-(2-Aminoethyl)benzoic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple domains.
Properties
IUPAC Name |
4-(2-aminoethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFWTDIRYEDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923138 | |
Record name | 4-(2-Aminoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-69-5 | |
Record name | 4-(2-Aminoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-Aminoethyl)benzoic acid interact with nickel oxide and perovskite materials in solar cell applications?
A1: this compound exhibits a unique interaction mechanism when incorporated between nickel oxide (NiOx) and perovskite layers in solar cells []. The molecule demonstrates a dual functionality, interacting with both materials. On one side, it establishes electrostatic attraction with NiOx. Conversely, the -NH3+ group of the molecule forms a strong hydrogen bond with the perovskite layer []. This dual interaction effectively mitigates detrimental redox reactions at the NiOx/perovskite interface, a common challenge in perovskite solar cell technology []. Furthermore, this interaction contributes to improved perovskite film morphology, enhanced crystallization, and optimized band alignment, ultimately boosting device performance and stability [].
Q2: Can this compound be used to modify alginate for controlled drug delivery? How does the pH-sensitivity arise?
A2: Yes, this compound can be directly conjugated to alginate via amide bond formation, leading to a hydrogel with pH-sensitive properties []. This modification imparts a neutral-basic pH sensitivity to the alginate hydrogel []. While the modified hydrogel remains stable under acidic conditions, it undergoes disintegration within minutes to hours in neutral-basic pH environments []. This controlled degradation is particularly relevant for targeted drug delivery in the gastrointestinal tract, where pH transitions occur naturally.
Q3: How does the incorporation of this compound impact the performance of blue perovskite light-emitting diodes (PeLEDs)?
A3: Incorporating this compound into quasi-2D perovskite films significantly enhances the performance of blue PeLEDs []. The molecule acts as a bifunctional ligand, bridging individual perovskite layers and reducing the weak van der Waals gap between them []. This bridging effect facilitates coupled quasi-2D perovskite layers, leading to enhanced energy transfer within the film and ultimately improving electroluminescence efficiency []. Additionally, this compound passivates perovskite defects by reducing metallic lead, thereby minimizing nonradiative recombination losses and further contributing to the superior performance of the PeLEDs [].
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